

Application Notes & Protocols: Synthesis of Nickel Sulfide Nanostructures Using $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel(II) nitrate hexahydrate*

Cat. No.: B078866

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nickel sulfide (NiS) nanostructures are a versatile class of materials that have garnered significant attention due to their unique electronic, optical, and catalytic properties.^[1] As a member of the transition metal sulfide family, nickel sulfide is abundant, cost-effective, and environmentally benign.^{[1][2]} Various crystalline phases exist, including NiS, NiS₂, Ni₃S₂, and Ni₃S₄, each with distinct characteristics.^{[3][4]} These nanostructures can be synthesized in diverse morphologies such as nanoparticles, hollow spheres, nanobelts, and flower-like architectures through methods like hydrothermal, solvothermal, and hot injection techniques.^{[3][5][6]}

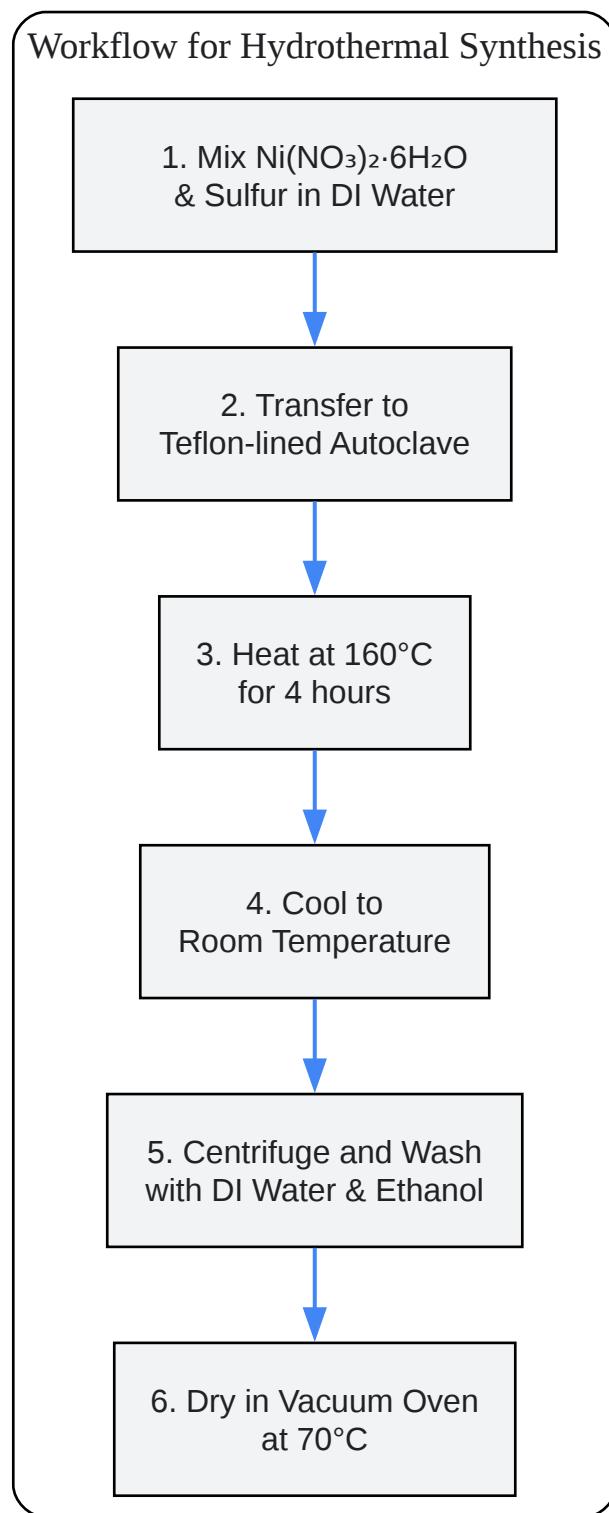
The applications for these materials are extensive, ranging from energy storage devices like supercapacitors and lithium-ion batteries to catalysis and wastewater treatment.^{[1][5][7]} For professionals in drug development and life sciences, NiS nanostructures are emerging as promising agents in biosensing, targeted drug delivery, and photothermal therapy for cancer.^{[4][8]} For instance, hollow mesoporous NiS nanoparticles have been developed for the combinatorial photothermal-chemotherapy of cancer.^[8] This document provides detailed protocols for the synthesis of NiS nanostructures using **nickel(II) nitrate hexahydrate** ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) as the nickel source, summarizes key experimental parameters, and outlines their potential applications.

Experimental Protocols & Methodologies

Several common methods for synthesizing nickel sulfide nanostructures are detailed below. Each protocol utilizes $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ as the primary nickel precursor.

Protocol 1: Hydrothermal Synthesis of NiS_2 Hollow Nanospheres

This protocol is adapted from a rapid, one-pot hydrothermal synthesis method.[\[5\]](#) This technique is advantageous for producing mesoporous nanostructures with a high surface area, suitable for applications in catalysis and charge storage.[\[5\]](#)


Materials:

- **Nickel(II) nitrate hexahydrate** ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Elemental Sulfur (S) powder
- Deionized (DI) water
- Ethanol
- Teflon-lined stainless steel autoclave

Procedure:

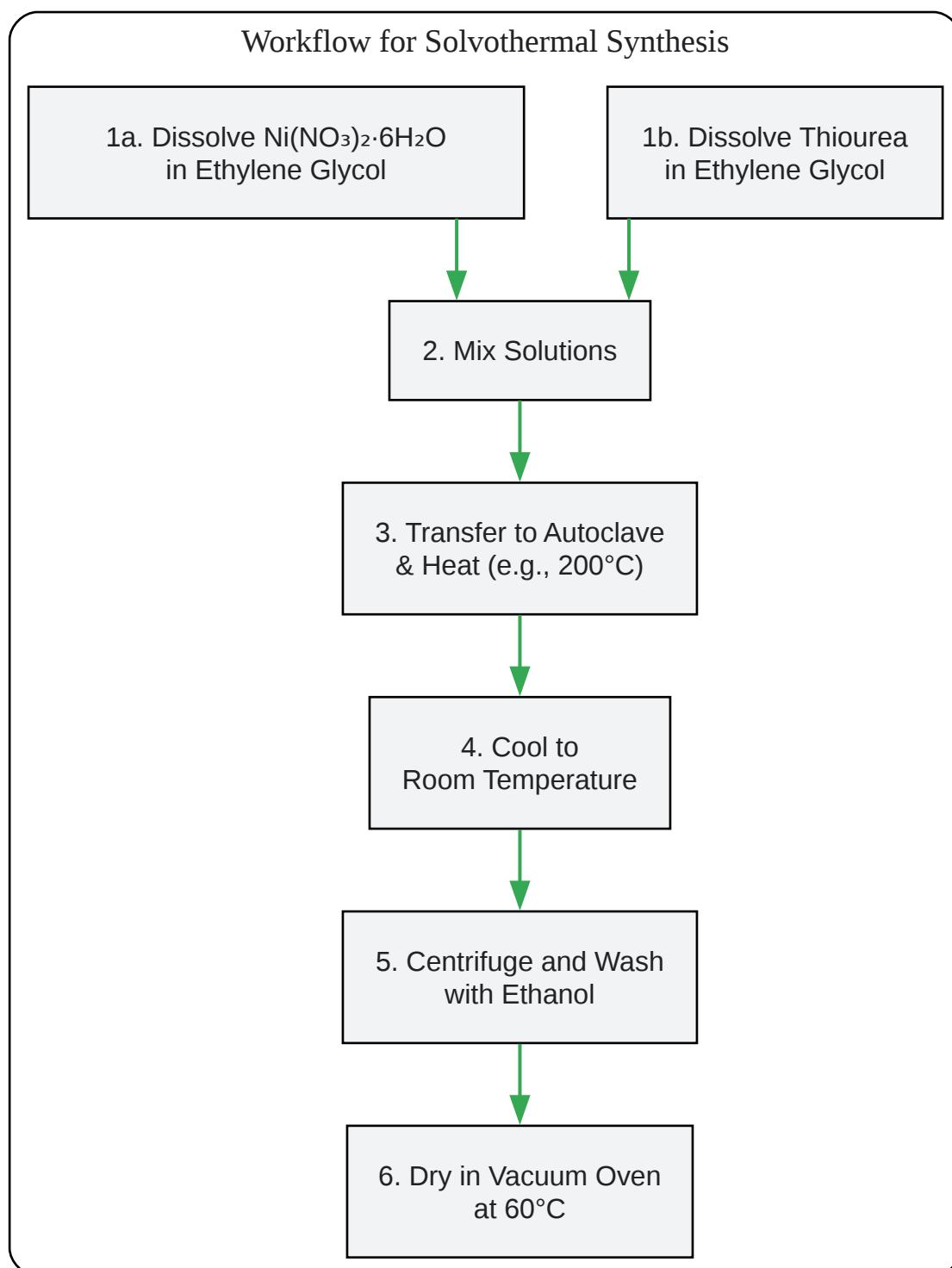
- Precursor Preparation: In a typical synthesis, dissolve a specific molar amount of $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ and elemental sulfur powder in DI water in a beaker. Stir vigorously for 30 minutes to ensure a homogeneous mixture.
- Hydrothermal Reaction: Transfer the resulting mixture into a 100 mL Teflon-lined stainless steel autoclave.
- Seal the autoclave and heat it to 160°C in a furnace or oven for a duration of 4 hours.[\[5\]](#)
- Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

- Collect the black precipitate by centrifugation.
- Washing: Wash the collected product repeatedly with DI water and ethanol to remove any unreacted precursors and by-products.
- Drying: Dry the final product in a vacuum oven at 70°C for 12 hours.[\[7\]](#)

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for the hydrothermal synthesis of NiS_2 nanostructures.

Protocol 2: Solvothermal Synthesis of Hollow Mesoporous NiS Nanoparticles


This modified solvothermal method is particularly relevant for biomedical applications, as it produces uniform hollow mesoporous nanoparticles suitable for drug encapsulation.[8]

Materials:

- **Nickel(II) nitrate hexahydrate** ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Thiourea ($\text{H}_2\text{NC(S)NH}_2$)
- Ethylene glycol (EG)
- Ethanol
- Teflon-lined stainless steel autoclave

Procedure:

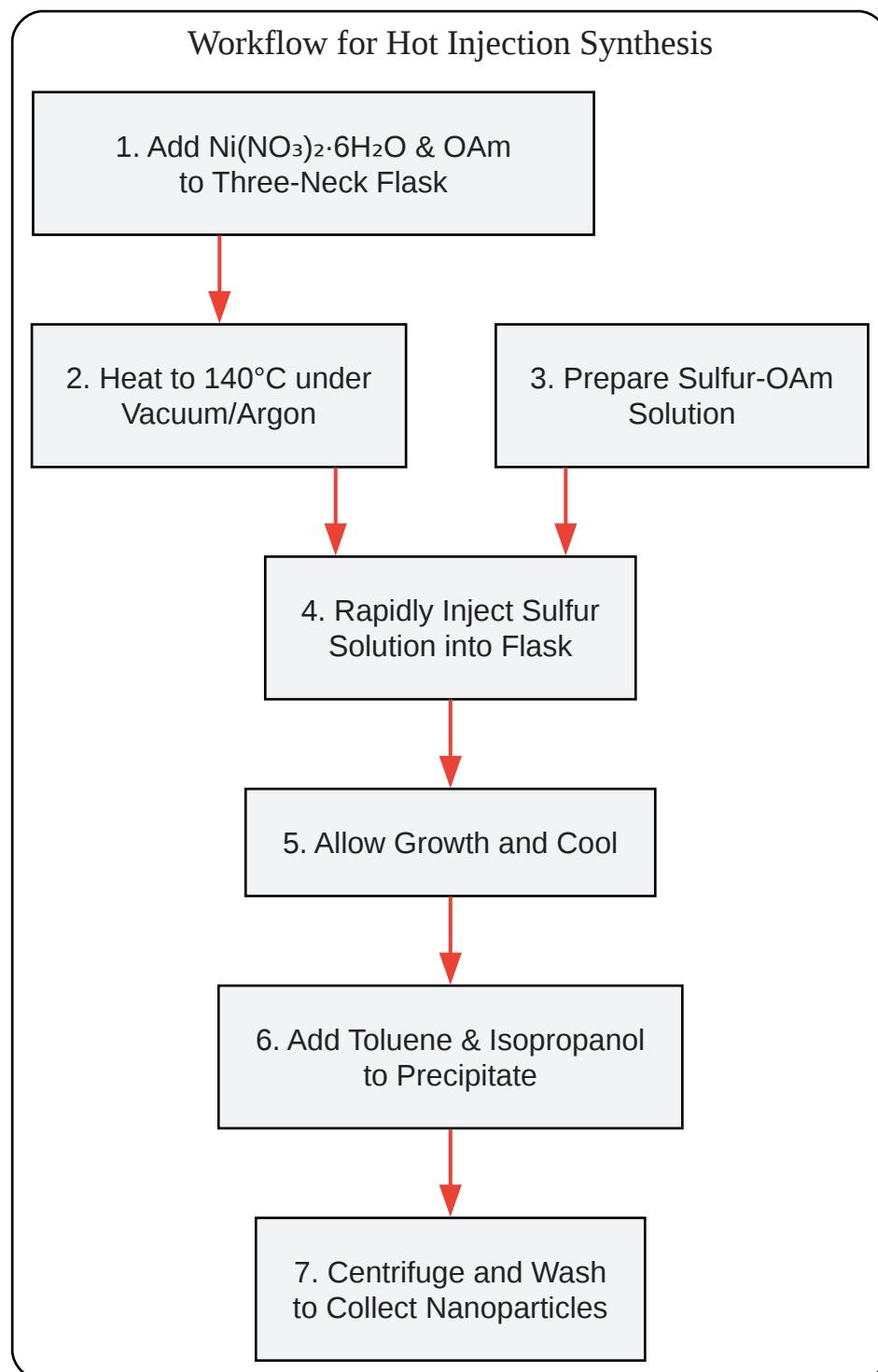
- Precursor Preparation: Dissolve $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ in ethylene glycol with magnetic stirring. In a separate container, dissolve thiourea in ethylene glycol.
- Mixing: Add the thiourea solution to the nickel nitrate solution under continuous stirring to form a homogeneous mixture.
- Solvothermal Reaction: Transfer the mixture to a Teflon-lined stainless steel autoclave and heat at a specified temperature (e.g., 180-200°C) for a set duration (e.g., 12-24 hours).[9][10]
- Cooling and Collection: Allow the autoclave to cool to room temperature. Collect the black precipitate via centrifugation.
- Washing: Wash the product thoroughly with ethanol and deionized water multiple times to remove residual reactants.
- Drying: Dry the purified NiS nanoparticles in a vacuum oven at 60°C overnight.

[Click to download full resolution via product page](#)

Fig. 2: Experimental workflow for the solvothermal synthesis of NiS nanoparticles.

Protocol 3: Hot Injection Synthesis of Colloidal NiS Nanoparticles

The hot injection method offers excellent control over the size and morphology of nanoparticles by separating nucleation and growth stages.^[1] Oleylamine is often used as a solvent, surfactant, and capping ligand in this process.^{[1][2]}


Materials:

- **Nickel(II) nitrate hexahydrate** ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Sulfur (S) powder
- Oleylamine (OAm)
- Toluene
- Isopropanol
- Three-neck flask, heating mantle, magnetic stirrer, thermocouple, Schlenk line (for vacuum and argon)

Procedure:

- Nickel Precursor Preparation: Add 0.2 M $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ and 15 mL of oleylamine to a 100 mL three-neck flask.^[1]
- Degassing: Connect the flask to a Schlenk line. Heat the mixture to 140°C while stirring, alternating between vacuum and argon gas to remove moisture and oxygen.^[1]
- Sulfur Precursor Preparation: In a separate vial, mix the desired molar concentration of sulfur powder with 5 mL of oleylamine.^[1]
- Hot Injection: Once the nickel precursor solution is stable at 140°C, rapidly inject the sulfur-oleylamine mixture into the hot flask.
- Growth & Annealing: Allow the reaction to proceed for a designated time. The resulting colloidal nanoparticles can be annealed at 350°C for one hour to improve crystallinity.^[1]

- Purification: After cooling, add 5 mL of toluene and 40 mL of isopropanol to the mixture to precipitate the NiS nanoparticles.[1]
- Collection: Recover the black precipitate by centrifugation at 3000 rpm. Wash the nanoparticles with additional isopropanol and toluene to remove impurities.[1]

[Click to download full resolution via product page](#)

Fig. 3: Experimental workflow for the hot injection synthesis of NiS nanoparticles.

Data Presentation: Synthesis Parameters and Nanostructure Properties

The choice of synthesis method and reaction parameters significantly influences the final properties of the nickel sulfide nanostructures.

Table 1: Summary of Synthesis Conditions for Nickel Sulfide Nanostructures.

Synthesis Method	Sulfur Source	Solvent / Capping Agent	Temperature (°C)	Time (h)	Resulting Phase(s)	Morphology	Ref.
Hydrothermal	Elemental Sulfur	Water	160	4	NiS ₂	Hollow Nanospheres	[5]
Hydrothermal	Thiourea	Water / EDTA	-	-	Ni ₃ S ₄ , Ni ₁₇ S ₁₈	Hierarchical Structure	[2]
Hydrothermal	L-cysteine	Ethylene Glycol	200	24	NiS	Nanospheres (100-500 nm)	[7]
Solvochemical	Thiourea	Benzene / Ethylene diamine	-	-	NiS, NiS ₂	-	[9]
Solvochemical	-	Ethylene Glycol	-	-	-	Hollow Mesoporous Spheres	[8]

| Hot Injection | Sulfur Powder | Oleylamine | 140 | - | NiS | Irregular Nanoparticles | [1] |

Table 2: Physical Properties and Applications of Synthesized NiS Nanostructures.

Synthesis Method	Morphology	BET Surface Area (m ² /g)	Band Gap (eV)	Key Application	Ref.
Hydrothermal	Hollow Nanosphere	310	-	Wastewater Treatment, Supercapacitors	[5]
Hydrothermal	Nanospheres	-	-	Anode for Lithium-Ion Batteries	[7]
Solvothermal	Hollow Mesoporous Spheres	-	-	Photothermal - Chemotherapy	[8]
Solution-Processable	Spherical Nanostructures	-	2.9	Electrochemical Biosensors	[4]

| Hot Injection | Porous Nanoparticles | - | - | Supercapacitors | [1] |

Applications in Research and Drug Development

The unique properties of NiS nanostructures make them highly suitable for advanced applications in the biomedical and pharmaceutical fields.

- **Drug Delivery:** The hollow and mesoporous structure of certain NiS nanoparticles, achieved through solvothermal synthesis, makes them excellent candidates for drug carriers.[8] These nanostructures can be loaded with chemotherapeutic agents like doxorubicin (DOX) and functionalized with polymers such as polyethylene glycol (PEG) to improve biocompatibility and circulation time.[8] Drug release can be triggered by internal stimuli like the acidic pH of a tumor microenvironment or external stimuli like near-infrared (NIR) laser irradiation, which induces a photothermal effect.[8]

- Photothermal Therapy (PTT): NiS nanoparticles exhibit significant optical absorption in the NIR region.[8] This property allows them to act as potent PTT agents, converting light energy into localized heat to ablate cancer cells with minimal damage to surrounding healthy tissue. [8] The combination of PTT with chemotherapy (chemo-photothermal therapy) using drug-loaded NiS nanoparticles has shown strong synergistic effects in tumor suppression.[8]
- Biosensors: NiS nanostructures, with their high surface area and excellent electron transfer capabilities, are effective materials for fabricating electrochemical biosensors.[4] They can be grown on flexible substrates like nickel foam to create electrodes for the sensitive and simultaneous detection of multiple DNA nucleobases (adenine, guanine, thymine, and cytosine).[4] This has direct applications in diagnostics and genetic analysis. Nickel oxide nanostructures, a related material, have also been used to create highly sensitive urea biosensors.[11]
- Catalysis: Nickel sulfide nanoparticles have demonstrated high catalytic activity for the reduction of environmental pollutants like 4-nitrophenol to the more benign 4-aminophenol, which is a precursor in the production of various drugs.[2] The efficiency of this catalytic reduction is dependent on the phase and morphology of the NiS nanostructures.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nanojournal.ifmo.ru [nanojournal.ifmo.ru]
- 2. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 3. nanorh.com [nanorh.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid hydrothermal synthesis of mesoporous NiS₂ and NiSe₂ nanostructures for wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Hydrothermal Preparation and High Electrochemical Performance of NiS Nanospheres as Anode for Lithium-Ion Batteries [frontiersin.org]
- 8. Facile synthesis of hollow mesoporous nickel sulfide nanoparticles for highly efficient combinatorial photothermal–chemotherapy of cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. KR101635552B1 - Nickel Oxide Nanostructures with High Surface Area and Its Application for Urease-based Biosensor - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Synthesis of Nickel Sulfide Nanostructures Using $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078866#synthesis-of-nickel-sulfide-nanostructures-using-ni-no3-2-6h2o>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com